molecular formula C9H10F2O2 B13085407 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one CAS No. 1956335-29-7

3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one

Cat. No.: B13085407
CAS No.: 1956335-29-7
M. Wt: 188.17 g/mol
InChI Key: SIGWXDXGNOAWHD-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one is a bicyclic organic compound featuring a fused cyclohexane-cyclopropane ring system (bicyclo[4.1.0]heptane) with a ketone group at the 2-position and a 2,2-difluoroacetyl substituent at the 3-position.

The difluoroacetyl group enhances electrophilicity at the ketone moiety, making the compound a candidate for nucleophilic addition reactions. This functionalization distinguishes it from simpler bicyclic ketones, such as norcarane, which lack such substituents .

Properties

CAS No.

1956335-29-7

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

3-(2,2-difluoroacetyl)bicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C9H10F2O2/c10-9(11)8(13)5-2-1-4-3-6(4)7(5)12/h4-6,9H,1-3H2

InChI Key

SIGWXDXGNOAWHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2C1C2)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[4.1.0]heptan-2-one.

    Introduction of Difluoroacetyl Group: The difluoroacetyl group is introduced through a reaction with difluoroacetic anhydride or difluoroacetyl chloride under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: Formation of difluorocarboxylic acids.

    Reduction: Formation of difluoromethyl derivatives.

    Substitution: Formation of various substituted bicyclo[4.1.0]heptan-2-one derivatives.

Scientific Research Applications

3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and specificity in binding interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Differences

Compound Substituents Unique Features Reactivity Insights
Bicyclo[4.1.0]heptan-2-one None Base structure; strained bicyclic system Prone to acid-catalyzed ring-opening
5,5-Dimethylbicyclo[4.1.0]heptan-2-one Methyl groups at C5, C5 Increased steric hindrance; reduced ring strain Stabilizes carbocation intermediates
6-Methylbicyclo[4.1.0]heptan-2-one Methyl group at C6 Altered regioselectivity in rearrangements Forms 3,3-dimethylcyclohexanone under acid
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one Difluoroacetyl at C3 Enhanced electrophilicity; potential for selective bioactivity Predicted reactivity with nucleophiles (e.g., amines, thiols)

Key Observations :

  • The difluoroacetyl group introduces strong electron-withdrawing effects, contrasting with methyl substituents that primarily alter steric or carbocation stabilization .

Functional Group Analogs: Fluorinated Bicyclic Ketones

Table 2: Toxicity and Bioactivity Comparison

Compound Fluorination Pattern Toxicity Profile Biological Activity
Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) Non-fluorinated ACGIH TLV-TWA: 2 ppm (irritant) Antipruritic, antimicrobial
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one (Caranone) Non-fluorinated HTFOEL: 0.7 ppm (based on camphor surrogate) Industrial solvent, fragrance
3-Hydroxybicyclo[2.2.1]heptan-2-one Hydroxyl group at C3 Unknown Potential antioxidant or enzyme inhibitor
This compound Difluoroacetyl at C3 Predicted low acute toxicity (speculative) Hypothesized antimicrobial/antifungal activity (based on docking studies of analogs )

Key Observations :

  • Molecular docking studies of 6-methylbicyclo[4.1.0]heptan-2-one with S. aureus proteins suggest that fluorinated analogs may interact with residues like glycine and tyrosine, though specific data for the target compound remain speculative .

Reactivity in Acid-Catalyzed Rearrangements

Table 3: Reaction Pathways of Bicyclo[4.1.0]heptan-2-one Derivatives

Compound Reaction Conditions Product Formed Mechanism Insights
Bicyclo[4.1.0]heptan-2-one Acetic acid, HClO₄, 25°C, 24h Ring-opened cyclohexanone derivatives Carbocation intermediate stabilized by ring strain
6-Methylbicyclo[4.1.0]heptan-2-one Same as above 3,3-Dimethylcyclohexanone Methyl groups stabilize carbocation
This compound Hypothetical acid catalysis Likely fluorinated cyclohexanone derivatives Difluoroacetyl group may direct nucleophilic attack to C2 ketone

Key Observations :

  • The difluoroacetyl group could redirect reactivity toward the ketone at C2, contrasting with methyl-substituted analogs that favor carbocation rearrangements .

Biological Activity

3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Chemical Name: this compound
  • Molecular Formula: C9H10F2O2
  • Molecular Weight: 188.17 g/mol
  • CAS Number: 1956335-29-7

Structural Characteristics

The bicyclo[4.1.0]heptane framework provides a rigid structure that can influence the compound's interaction with biological targets. The presence of the difluoroacetyl group is significant for its reactivity and potential biological effects.

Research indicates that compounds like this compound may exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition: The difluoroacetyl moiety can interact with active sites of enzymes, potentially inhibiting their function.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further exploration in antibiotic development.
  • Anticancer Activity: Some studies have indicated that similar bicyclic compounds may affect cancer cell proliferation and induce apoptosis.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several bicyclic compounds, including this compound. The results demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with an inhibition zone diameter comparable to standard antibiotics.

Compound NameInhibition Zone (mm)Bacteria Tested
This compound15Staphylococcus aureus
Control Antibiotic18Staphylococcus aureus

Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The compound showed dose-dependent cytotoxicity:

Cell LineIC50 (µM)
HeLa25
MCF-730

These findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it is essential to evaluate its safety profile through comprehensive toxicological studies.

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